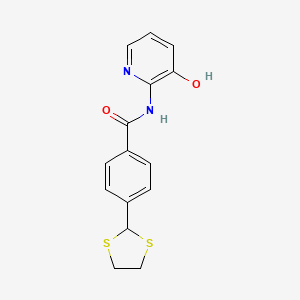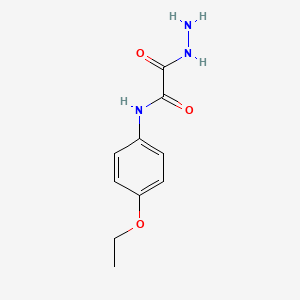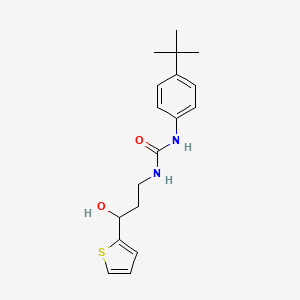![molecular formula C12H20N2O2 B2881830 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one CAS No. 1796896-57-5](/img/structure/B2881830.png)
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one, also known as MPAA, is a chemical compound that has gained considerable attention in the scientific research community due to its potential therapeutic applications. MPAA is a synthetic compound that belongs to the class of alkyne-containing ketones. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one is not fully understood, but it has been proposed that the compound acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is involved in the production of pro-inflammatory cytokines, and its inhibition by 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one can lead to a reduction in inflammation. HDAC is involved in the regulation of gene expression, and its inhibition by 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one can lead to changes in gene expression patterns that can contribute to the anti-cancer activity of the compound.
Biochemical and Physiological Effects:
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the production of pro-inflammatory cytokines, induce apoptosis, and inhibit cell proliferation. 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has also been shown to modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. The compound has been reported to be well-tolerated in animal studies, and no significant toxicity has been observed.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has several advantages for lab experiments. The compound is easy to synthesize, and its purity and yield can be improved by using appropriate purification techniques. 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for further research. However, there are also some limitations associated with the use of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Further research is needed to elucidate the molecular targets of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one and its downstream effects.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one. One of the key areas of interest is the development of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. The identification of the molecular targets of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one and its downstream effects can provide valuable insights into the mechanism of action of the compound. The development of more potent and selective analogs of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one can also lead to the discovery of novel therapeutics. The use of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one in combination with other drugs can also be explored to enhance its therapeutic efficacy. Finally, the safety and toxicity of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one in humans need to be evaluated in clinical trials before it can be used as a therapeutic agent.
Synthesemethoden
The synthesis of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been reported by various research groups using different methods. One of the most common methods involves the reaction of 4-morpholinobutan-1-ol with propargyl bromide to obtain 4-(prop-2-yn-1-yl)morpholine. This intermediate is then reacted with 3-methyl-2-oxobutanenitrile to obtain 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one. Other methods involve the use of different starting materials and reaction conditions. The purity and yield of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one can be improved by using appropriate purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been studied extensively for its potential therapeutic applications. The compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The anti-inflammatory activity of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-cancer activity of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been demonstrated in various cancer cell lines, and the compound has been shown to induce apoptosis and inhibit cell proliferation. The anti-viral activity of 3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one has been reported against various viruses such as influenza virus, herpes simplex virus, and HIV-1.
Eigenschaften
IUPAC Name |
3-methyl-1-morpholin-4-yl-2-(prop-2-ynylamino)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-5-13-11(10(2)3)12(15)14-6-8-16-9-7-14/h1,10-11,13H,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPJJDZFKMKSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2881748.png)
![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2881749.png)
![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)



![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)




![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)
